molecular formula C12H15FO B8000287 4-Allyl-2-fluoro-1-propoxybenzene

4-Allyl-2-fluoro-1-propoxybenzene

Cat. No.: B8000287
M. Wt: 194.24 g/mol
InChI Key: UFEHEGMHBIQLQI-UHFFFAOYSA-N
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Description

4-Allyl-2-fluoro-1-propoxybenzene is an organic compound with the molecular formula C12H15FO It is characterized by the presence of an allyl group, a fluorine atom, and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2-fluoro-1-propoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-allylphenol, 2-fluorobenzyl bromide, and propyl bromide.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-2-fluoro-1-propoxybenzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-Allyl-2-fluoro-1-propoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Allyl-2-fluoro-1-propoxybenzene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The allyl group may undergo metabolic activation, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

  • 4-Allyl-1-fluoro-2-propoxybenzene
  • 4-Allyl-2-fluoro-1-methoxybenzene
  • 4-Allyl-2-fluoro-1-ethoxybenzene

Comparison: 4-Allyl-2-fluoro-1-propoxybenzene is unique due to the presence of the propoxy group, which imparts distinct physicochemical properties compared to its analogs. The fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-fluoro-4-prop-2-enyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-3-5-10-6-7-12(11(13)9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEHEGMHBIQLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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